molecular formula C11H14O3 B1451857 3-(2-Methoxyphenyl)butanoic acid CAS No. 104216-85-5

3-(2-Methoxyphenyl)butanoic acid

Cat. No.: B1451857
CAS No.: 104216-85-5
M. Wt: 194.23 g/mol
InChI Key: UKDWWUNLNDAURT-UHFFFAOYSA-N
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Description

“3-(2-Methoxyphenyl)butanoic acid” is a chemical compound with the CAS Number: 104216-85-5 . It has a molecular weight of 194.23 and is typically stored at room temperature . It is a powder in its physical form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “(E)-3-(2-Methoxyphenyl)-2-butenoic acid”, was synthesized by refluxing ethyl (E)-3-(2-methoxyphenyl)-2-butenoate with potassium hydroxide in a mixture of water and methanol .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C11H14O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13)" .


Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 48-50 degrees Celsius .

Scientific Research Applications

Green Chemistry and Organic Synthesis

  • A mild and efficient organic solvent-free process has been developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, demonstrating the demethylation of 4-(4-methoxyphenyl)butanoic acid with only a slight excess of aqueous HBr without phase transfer catalysis (Delhaye et al., 2006).
  • The synthesis of fine chemicals through a one-pot multi-step process involving multifunctional base–acid-metal catalysts demonstrates a significant reduction in the environmental impact, exemplified by the synthesis of 4-(4-methoxyphenyl)-2-butanone and related compounds (Climent et al., 2010).

Environmental Science and Chemical Degradation

  • The reaction kinetics and products of OH radicals with 3-methoxy-3-methyl-1-butanol, a solvent for paints, inks, and fragrances, have been studied to understand its environmental degradation and potential impact (Aschmann et al., 2011).

Medicinal Chemistry and Biological Applications

  • Metabolites from the endophytic fungus Nodulisporium sp., including compounds related to 3-(2-Methoxyphenyl)butanoic acid, exhibit herbicidal, antifungal, and antibacterial activities, highlighting their potential in developing new antimicrobial agents (Dai et al., 2006).
  • The synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, derived from 3-[(2-Hydroxyphenyl)amino]butanoic acids, demonstrate the potential of these compounds in antimicrobial applications (Mickevičienė et al., 2015).

Safety and Hazards

The safety information for “3-(2-Methoxyphenyl)butanoic acid” includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

3-(2-methoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDWWUNLNDAURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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